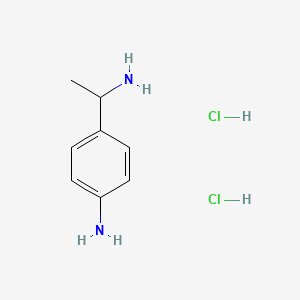

4-(1-Aminoethyl)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1-Aminoethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It has a molecular weight of 209.12 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere . The molecular weight of the compound is 209.12 .Applications De Recherche Scientifique

Synthesis of Key Intermediates for Medical Applications :

- Hashimoto et al. (2002) developed an efficient synthesis of a related compound, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, which is a key intermediate for the CCR5 antagonist TAK-779. This synthesis is significant for medical research, particularly in drug development (Hashimoto et al., 2002).

Corrosion Inhibition :

- Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. This study provides insight into the potential application of similar aniline derivatives in protecting metals from corrosion (Xu et al., 2015).

Material Science and Dendrimer Synthesis :

- Morar et al. (2018) focused on the use of 4-(n-octyloxy)aniline, a component similar to 4-(1-Aminoethyl)aniline dihydrochloride, in the synthesis and structure of novel G-2 melamine-based dendrimers. These dendrimers have potential applications in material science and nanotechnology (Morar et al., 2018).

Electrochemical Applications :

- Mu (2004) synthesized poly(aniline-co-o-aminophenol), demonstrating how derivatives of aniline can be used in electrochemical applications, particularly in the development of conducting polymers (Mu, 2004).

Environmental Applications :

- Huang Wei (2007) studied the degradation of 4-Amino-dimethyl-aniline hydrochloride, a compound related to this compound, by a bio-electro reactor. This research is crucial for environmental applications, particularly in wastewater treatment (Huang Wei, 2007).

Biomedical Applications :

- Luliński et al. (2014) developed an imprinted polymer using 4-(2-aminoethyl)aniline as a pseudo-template for the efficient separation of dopamine. This application is particularly relevant in the field of biomedical analysis and drug development (Luliński et al., 2014).

Synthesis of Novel Compounds :

- Boschelli et al. (2001) worked on optimizing quinolinecarbonitriles, which are structurally related to anilines like this compound, as potent inhibitors of Src kinase activity. Such research contributes to the field of medicinal chemistry and drug design (Boschelli et al., 2001).

Mécanisme D'action

While the specific mechanism of action for “4-(1-Aminoethyl)aniline dihydrochloride” is not available, a related compound, Y-27632, is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

4-(1-aminoethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZGSNSUNOPNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)

![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)

![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)

![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)

![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)

![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)